1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the phenoxypropanolamine backbone: This can be achieved through the reaction of a suitable phenol derivative with an epoxide or halohydrin under basic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with piperazine, often under reflux conditions in a polar solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various signaling pathways, leading to its observed biological effects. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-benzoylphenoxy)-3-(4-methylphenyl)piperazin-1-yl]propan-2-ol
- **1-(4-benzoylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
Uniqueness
1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol is unique due to the specific substitution pattern on the phenyl and piperazine rings, which can influence its pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
[4-[3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-20-7-10-23(17-26(20)28)30-15-13-29(14-16-30)18-24(31)19-33-25-11-8-22(9-12-25)27(32)21-5-3-2-4-6-21/h2-12,17,24,31H,13-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMILNQXAQZTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.